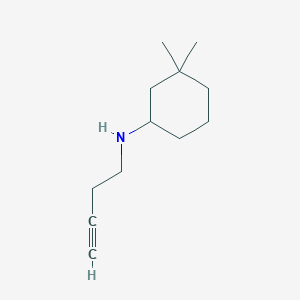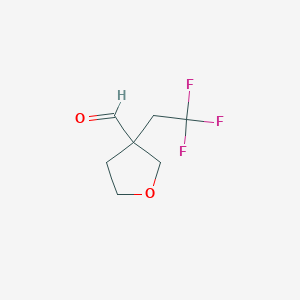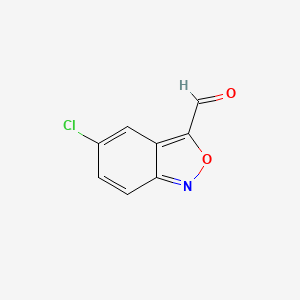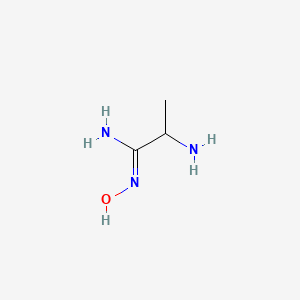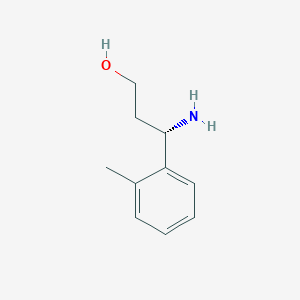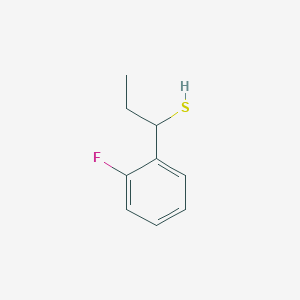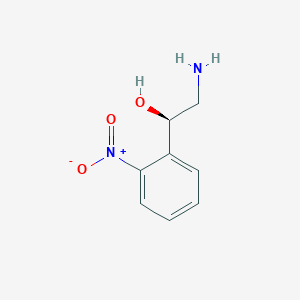
(1R)-2-amino-1-(2-nitrophenyl)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-2-amino-1-(2-nitrophenyl)ethan-1-ol is an organic compound with the molecular formula C8H10N2O3. This compound is characterized by the presence of an amino group, a nitro group, and a hydroxyl group attached to an ethan-1-ol backbone. It is a chiral molecule, meaning it has a non-superimposable mirror image, and the (1R) configuration indicates the specific spatial arrangement of its atoms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-amino-1-(2-nitrophenyl)ethan-1-ol typically involves the reduction of 2-nitrophenylacetonitrile. One common method includes the use of a reducing agent such as lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent. The reaction proceeds under controlled temperature conditions to ensure the selective reduction of the nitrile group to an amino group while preserving the nitro group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing catalytic hydrogenation techniques. This method involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. The reaction is carried out in a suitable solvent, such as ethanol or methanol, to achieve high yields and purity.
化学反应分析
Types of Reactions
(1R)-2-amino-1-(2-nitrophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a metal catalyst or sodium borohydride (NaBH4).
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-nitrophenylacetone.
Reduction: Formation of (1R)-2-amino-1-(2-aminophenyl)ethan-1-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
(1R)-2-amino-1-(2-nitrophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of (1R)-2-amino-1-(2-nitrophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the nitro group can participate in redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
(1S)-2-amino-1-(2-nitrophenyl)ethan-1-ol: The enantiomer of the compound with a different spatial arrangement.
2-amino-1-(2-nitrophenyl)ethan-1-ol: Without the chiral center, leading to a racemic mixture.
2-nitrophenylethanol: Lacks the amino group, resulting in different chemical properties.
Uniqueness
(1R)-2-amino-1-(2-nitrophenyl)ethan-1-ol is unique due to its chiral nature and the presence of both amino and nitro groups, which confer distinct reactivity and biological activity. Its specific configuration allows for selective interactions with chiral environments in biological systems, making it valuable in asymmetric synthesis and drug development.
属性
分子式 |
C8H10N2O3 |
|---|---|
分子量 |
182.18 g/mol |
IUPAC 名称 |
(1R)-2-amino-1-(2-nitrophenyl)ethanol |
InChI |
InChI=1S/C8H10N2O3/c9-5-8(11)6-3-1-2-4-7(6)10(12)13/h1-4,8,11H,5,9H2/t8-/m0/s1 |
InChI 键 |
ZKPFBDIOVMBUEO-QMMMGPOBSA-N |
手性 SMILES |
C1=CC=C(C(=C1)[C@H](CN)O)[N+](=O)[O-] |
规范 SMILES |
C1=CC=C(C(=C1)C(CN)O)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



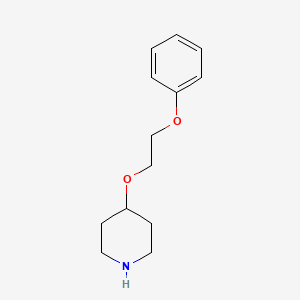
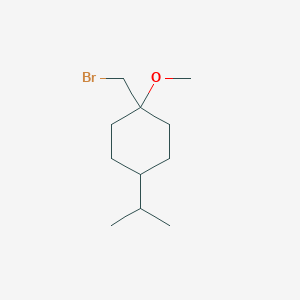
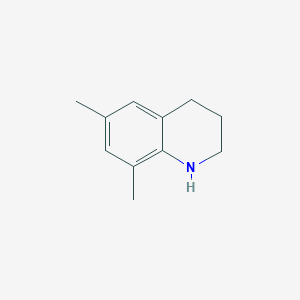
![3-{[(Benzyloxy)carbonyl]amino}-4-methoxypentanoic acid](/img/structure/B15273139.png)
![1-Methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]cyclohexan-1-amine](/img/structure/B15273141.png)
![2-Fluoro-N-[(1-methyl-1H-pyrazol-5-yl)methyl]aniline](/img/structure/B15273145.png)
